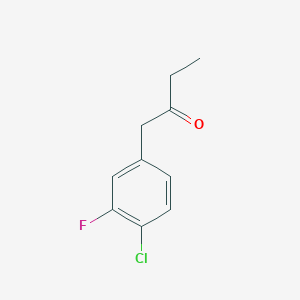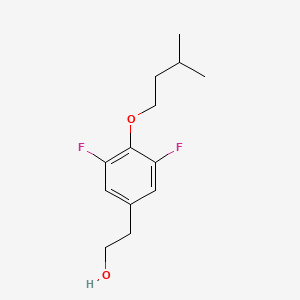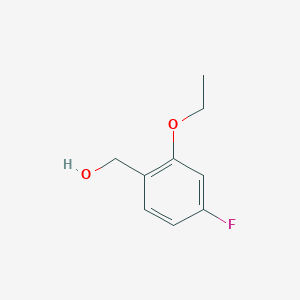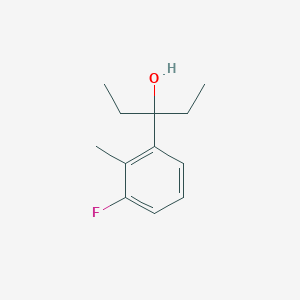
3-(3-Fluoro-2-methylphenyl)-3-pentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Fluoro-2-methylphenyl)-3-pentanol is an organic compound that belongs to the class of secondary alcohols It features a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a pentanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-2-methylphenyl)-3-pentanol can be achieved through several synthetic routes. One common method involves the Grignard reaction, where 3-fluoro-2-methylbenzyl chloride reacts with a suitable Grignard reagent, such as pentylmagnesium bromide, in the presence of a catalyst like copper(I) iodide. The reaction is typically carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction.
Another approach involves the reduction of 3-(3-fluoro-2-methylphenyl)-3-pentanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-2-methylphenyl)-3-pentanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 3-(3-fluoro-2-methylphenyl)-3-pentanone, using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reduction of the ketone back to the alcohol can be achieved using reducing agents such as sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: 3-(3-Fluoro-2-methylphenyl)-3-pentanone.
Reduction: this compound.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Fluoro-2-methylphenyl)-3-pentanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-2-methylphenyl)-3-pentanol involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(3-Fluoro-2-methylphenyl)-3-butanol: Similar structure but with a shorter carbon chain.
3-(3-Fluoro-2-methylphenyl)-3-hexanol: Similar structure but with a longer carbon chain.
3-(3-Fluoro-2-methylphenyl)-2-pentanol: Similar structure but with the hydroxyl group on a different carbon atom.
Uniqueness
3-(3-Fluoro-2-methylphenyl)-3-pentanol is unique due to its specific combination of a fluorine atom and a methyl group on the phenyl ring, along with the pentanol chain. This combination imparts distinct physicochemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-(3-fluoro-2-methylphenyl)pentan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FO/c1-4-12(14,5-2)10-7-6-8-11(13)9(10)3/h6-8,14H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKNWYJEZIOSBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=C(C(=CC=C1)F)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
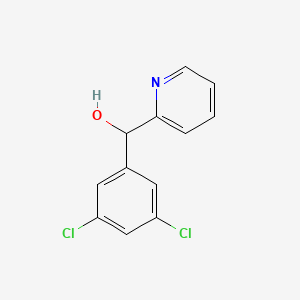
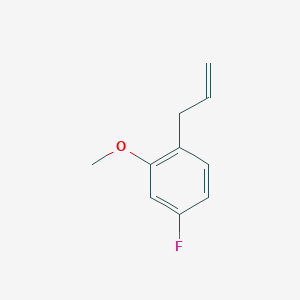
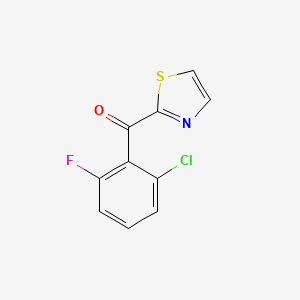
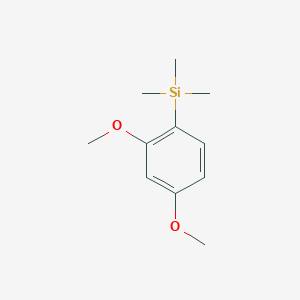
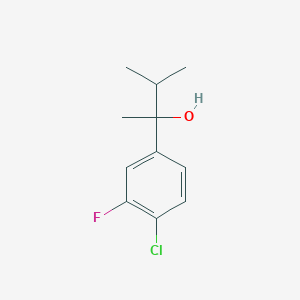
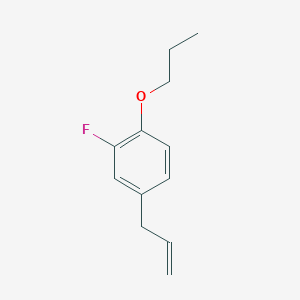
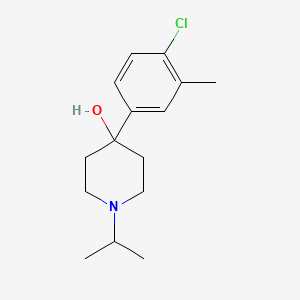
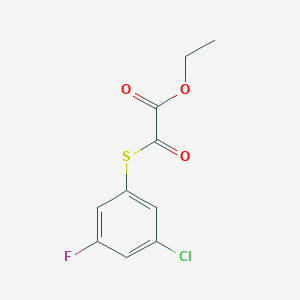

![2-[2-(2,3,4-Trifluoro-phenoxy)ethyl]-1,3-dioxolane](/img/structure/B8000325.png)
